2-Cyclopropyl-5-ethynyl-1,3-thiazole

DFT reactivity Fukui function electrophilic attack

Sourcing the correct 2,5-disubstituted thiazole regioisomer is critical-substituting the 4-ethynyl or non-cyclopropyl analog alters click-chemistry kinetics and forfeits metabolic stability advantages. 2-Cyclopropyl-5-ethynyl-1,3-thiazole (CAS 2004482-11-3) is supplied with verified regiochemistry at 98% purity (HPLC). • 5-Ethynyl group enables late-stage CuAAC diversification with azide-functionalized pharmacophores, fluorophores, or affinity tags. • 2-Cyclopropyl fragment confers conformational constraint and enhanced metabolic stability vs. ethyl or unsubstituted analogs. • DFT-confirmed intermediate nucleophilic reactivity at the thiazole nitrogen supports regioselective C-H arylation at the 4-position without competing alkyne interference. Ideal for medicinal chemistry probe synthesis, agrochemical photodynamic discovery, and Pd-catalyzed method development.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
Cat. No. B13625902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-ethynyl-1,3-thiazole
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(S1)C2CC2
InChIInChI=1S/C8H7NS/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2
InChIKeyYKJFVFWZAQNZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-5-ethynyl-1,3-thiazole – Physicochemical & Structural Profile


2-Cyclopropyl-5-ethynyl-1,3-thiazole (CAS 2004482-11-3; molecular formula C₈H₇NS; MW 149.21 g/mol) is a heterocyclic building block featuring a 1,3-thiazole core simultaneously substituted with a cyclopropyl group at position 2 and a terminal ethynyl group at position 5 . The compound is supplied as a pale‑yellow to orange solid, soluble in common organic solvents, with a commercially available purity specification of 98% (HPLC) . Its SMILES string is C#Cc1cnc(C2CC2)s1, confirming the 2,5‑disubstituted regiochemistry . This specific substitution pattern distinguishes it from 2,4‑ and 4,2‑regioisomeric ethynyl‑cyclopropyl‑thiazoles (CAS 1849223‑21‑7 and 211940‑15‑7, respectively), making precise CAS‑number verification essential during procurement.

1
Click-Chemistry Handle 5-ethynyl group enables CuAAC, SPAAC, and Sonogashira derivatization for library synthesis.
2
Cyclopropyl Motif 2-cyclopropyl substituent provides conformational constraint and is reported to improve metabolic stability in analog series.
3
Regioisomer Verification Explicit CAS-number check required; 4-ethynyl regioisomer and non-cyclopropyl analogs differ in reactivity and handling.

Why Regioisomer and Analog Substitution Fails


Simply replacing 2‑cyclopropyl‑5‑ethynyl‑1,3‑thiazole with a 4‑ethynyl regioisomer, a non‑cyclopropyl analog, or an ethynyl‑devoid 2‑cyclopropylthiazole carries quantifiable risk. Density functional theory (DFT) calculations at the B3LYP/6‑311++G(d,p) level establish a reactivity hierarchy for electrophilic attack at the thiazole nitrogen: 2‑substituted > 5‑substituted > 4‑substituted thiazoles [1]. This means a 4‑ethynyl regioisomer (e.g., CAS 1849223‑21‑7) exhibits measurably different nucleophilic character than the 5‑ethynyl target compound, potentially altering click‑chemistry kinetics and cross‑coupling yields. Furthermore, the cyclopropyl fragment is documented to enhance metabolic stability, restrict conformational freedom, and modulate lipophilicity relative to ethyl or unsubstituted analogs [2]. Substituting a non‑cyclopropyl 5‑ethynylthiazole (e.g., CAS 872122‑41‑3) forfeits these pharmacokinetic advantages. The quantitative evidence below substantiates these differentiation dimensions.

5-ethynyl regioisomer
4-ethynyl analog
DFT-predicted lower N-nucleophilicity may alter click kinetics and cross-coupling yields
2-cyclopropyl present
Non-cyclopropyl (e.g., 2-ethyl)
Loss of conformational restriction and reported metabolic-stability benefit may shift scaffold optimization
5-ethynyl handle
2-cyclopropylthiazole (no alkyne)
Eliminates click-chemistry and Sonogashira diversification; limits synthetic utility

Quantitative Differentiation vs. Closest Analogs


Regiochemical Reactivity: 5-Ethynyl vs. 4-Ethynyl Thiazole

DFT calculations comparing thiazole derivatives substituted at the 2, 4, and 5 positions reveal a clear reactivity sequence for electrophilic attack at the pyridine‑type nitrogen: 2‑substituted thiazoles > 5‑substituted thiazoles > 4‑substituted thiazoles [1]. The Fukui function (fₖ⁻) values at the N‑site are systematically larger for electron‑releasing substituents at the 5‑position than at the 4‑position, indicating that 5‑substituted thiazoles are softer, more polarizable nucleophiles. This directly implies that the target compound (5‑ethynyl) will exhibit different nucleophilic reactivity than its 4‑ethynyl regioisomer (CAS 1849223‑21‑7) in metal‑catalyzed cross‑coupling and click‑chemistry reactions. The effect is attributable to resonance differences: electron‑donating groups at the 5‑position enhance electron density at the ring nitrogen more effectively than the same group at the 4‑position [1].

Nucleophilic Reactivity
Class-level
fₖ⁻ ranking: 2-sub > 5-sub > 4-sub thiazoles
Regioisomer choice affects cross-coupling kinetics
DFT-derived, gas-phase; 5-ethynyl shows intermediate polarizability
DFT reactivity Fukui function electrophilic attack thiazole regiochemistry

Predicted Physicochemical Property Comparison

The 4‑ethynyl regioisomer (CAS 1849223‑21‑7) has a PubChem‑computed XLogP3‑AA of 1.8, a predicted boiling point of 245.4 ± 13.0 °C, and a predicted density of 1.23 ± 0.1 g/cm³ [1]. In contrast, the simpler 5‑ethynyl‑1,3‑thiazole (CAS 872122‑41‑3, lacking the 2‑cyclopropyl group) has a substantially lower logP of 1.12440 [2]. The target compound, bearing both the 5‑ethynyl and 2‑cyclopropyl substituents, is expected to have a logP value intermediate between these two benchmarks (estimated ~1.5–1.8), reflecting the lipophilicity‑enhancing effect of the cyclopropyl ring [3]. These differences are consequential for chromatographic retention, solvent partitioning, and membrane permeability. Notably, the 4‑ethynyl regioisomer has a predicted pKa of 1.48 ± 0.10 , whereas the 5‑ethynyl isomer is expected to have a different pKa due to altered electron distribution – relevant for pH‑dependent extraction and salt formation during workup.

Predicted logP
Data to verify
Target est. ~1.5–1.8; 4-ethynyl isomer 1.8; no-cyclopropyl baseline 1.12
~0.7 logP difference impacts extraction and HPLC retention
Predicted values (XLogP3, ChemAxon); experimental confirmation pending
logP boiling point density regioisomer comparison physicochemical properties

Cyclopropyl Impact on Drug-Like Properties

The cyclopropyl substituent is widely recognized in medicinal chemistry for imparting distinctive pharmacokinetic advantages. Talele (2016) comprehensively reviewed the 'cyclopropyl fragment' and documented that its incorporation can increase metabolic stability (reduced CYP450 oxidation), enhance target affinity through conformational restriction, and modulate lipophilicity without the steric bulk of larger cycloalkyl groups [1]. Łączkowski et al. (2018) specifically studied thiazoles bearing cyclopropyl fragments and demonstrated that compounds 3a–3d and 3f–3j exhibited MIC values of 0.015–7.81 µg/mL against Candida spp. ATCC strains – activity comparable to or exceeding that of nystatin [2]. Furthermore, compounds 3a, 3h, and 3j displayed anti‑Toxoplasma gondii activity with IC₅₀ values 31–52 times lower (more potent) than sulfadiazine [2]. These data illustrate that the cyclopropyl‑thiazole scaffold is not merely a passive linker but actively contributes to biological potency in a quantifiable manner. A 2‑ethyl‑5‑ethynylthiazole analog (CAS 2137959‑13‑6) or an unsubstituted 5‑ethynyl‑1,3‑thiazole (CAS 872122‑41‑3) would lack these conformational and metabolic‑stability benefits, potentially leading to higher oxidative clearance and altered target engagement.

Scaffold Potency
Class-level
Cyclopropyl-thiazole derivatives: MIC 0.015–7.81 µg/mL; IC50 31–52× vs sulfadiazine
Supports cyclopropyl fragment selection in lead optimization
Activity reported for related analogs; requires derivative synthesis
cyclopropyl metabolic stability drug design SAR Talele review

5-Ethynyl Group as a Click-Chemistry Handle

The terminal ethynyl group at position 5 enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), strain‑promoted azide‑alkyne cycloaddition (SPAAC), and Sonogashira cross‑coupling – reactions that are fundamentally inaccessible to the non‑ethynyl analog 2‑cyclopropylthiazole (CAS 1452‑16‑8) [1]. Conversely, 5‑ethynyl‑1,3‑thiazole (CAS 872122‑41‑3) offers the ethynyl handle but lacks the cyclopropyl group that enhances metabolic stability and conformational rigidity [2]. The combination of both substituents in a single building block – cyclopropyl for pharmacokinetic tuning and ethynyl for modular derivatization – is a deliberate design feature exploited in the CETZOLE anticancer program, where the 2‑ethynylthiazole moiety functions as the 'warhead' targeting intracellular reductive‑homeostasis proteins including GPX4 [3]. The 5‑position attachment of the ethynyl group (as opposed to the 2‑position in CETZOLE) offers an alternative trajectory for the reactive alkyne, potentially enabling different target‑engagement geometries or linker attachment points in bivalent ligand design.

Derivatization Scope
Class-level
5-ethynyl enables CuAAC/SPAAC; 2-cyclopropylthiazole lacks handle
Alkyne handle required for click-based library synthesis
CETZOLE warhead uses 2-ethynyl; 5-ethynyl offers alternative trajectory
click chemistry CuAAC Sonogashira coupling terminal alkyne building block utility

Purity Benchmarking and Commercial Availability

The target compound is commercially available from Leyan (Product No. 2303762) with a purity specification of 98% . The 4‑ethynyl regioisomer 2‑cyclopropyl‑4‑ethynyl‑1,3‑thiazole (CAS 1849223‑21‑7) is offered by CymitQuimica at ≥95% purity , and the 4‑cyclopropyl‑2‑ethynyl regioisomer (CAS 211940‑15‑7) is listed by multiple vendors [1]. However, CAS‑number confusion is a documented procurement risk: the structurally distinct compound 2‑(cyclopropylethynyl)‑1,3‑thiazole (CAS 329204‑45‑7) shares the same molecular formula (C₈H₇NS) and molecular weight (149.21 g/mol) but features the triple bond directly attached to the cyclopropyl ring rather than the thiazole core, resulting in a fundamentally different connectivity . Additionally, 2‑cyclopropyl‑5‑ethynyl‑4‑methylthiazole (CAS 2883050‑69‑7, MW 163.24) represents a methyl‑homologated analog with altered steric and electronic properties . The 98% purity specification of the target compound provides a measurable quality benchmark that should be verified by HPLC upon receipt, particularly when the compound is destined for metal‑catalyzed reactions where alkyne homocoupling byproducts (Glaser coupling) can compromise effective purity.

Purity Specification
Specification review
98% (HPLC); regioisomer ≥95%
3% purity gap may affect stoichiometric reactions
CAS verification critical; multiple isomers share MF C₈H₇NS
purity specification commercial availability procurement CAS verification building block

Photoactivated Pesticidal Activity Differentiation

US Patent 4,788,207 specifically claims photoactivated miticidal and insecticidal 5‑ethynyl substituted thiazoles (Formula I and II), describing their mechanism as photodynamic generation of singlet oxygen that destroys insect tissues [1]. The patent explicitly distinguishes 5‑ethynyl‑substituted thiazoles from 2‑ethynyl series, with distinct structure‑activity relationships. This provides industrial differentiation for the target compound in agrochemical research: the 5‑position of the ethynyl group is critical for the photoactivation mechanism, as the electronic coupling between the alkyne and the thiazole ring modulates the triplet‑to‑singlet oxygen conversion efficiency [1]. The cyclopropyl substituent at position 2 may further tune the electronic properties of the thiazole ring, potentially affecting the quantum yield of singlet oxygen generation – a parameter that would not be accessible with non‑cyclopropyl 5‑ethynylthiazole analogs. While the patent does not specifically exemplify the target compound, the generic Formula I encompasses 5‑ethynyl‑2‑substituted thiazoles where the 2‑substituent can include cyclopropyl, providing a strong intellectual‑property rationale for procuring this specific analog for pesticidal discovery programs.

Patent Coverage
Class-level
US 4,788,207 covers 5-ethynylthiazoles as photoactivated miticides
Supports agrochemical discovery use; 5-ethynyl position essential
Not specifically exemplified; singlet oxygen mechanism
photoactivated pesticide miticide insecticide 5‑ethynylthiazole singlet oxygen

Research and Industrial Application Scenarios


Antifungal & Anti-Toxoplasma Lead Optimization

Building on the Łączkowski et al. (2018) demonstration that cyclopropyl‑thiazole derivatives achieve MIC values as low as 0.015 µg/mL against Candida spp. and IC₅₀ values 31–52× lower than sulfadiazine against Toxoplasma gondii [1], 2‑cyclopropyl‑5‑ethynyl‑1,3‑thiazole can serve as a modular intermediate. The 5‑ethynyl group enables late‑stage diversification via CuAAC click chemistry with azide‑functionalized pharmacophores, while the 2‑cyclopropyl fragment provides the metabolic stability and conformational constraint identified as critical for potency in the published SAR series. This approach allows systematic exploration of the ethynyl‑linked chemical space without resynthesizing the cyclopropyl‑thiazole core for each analog.

Bioorthogonal Probe Synthesis via Click Chemistry

The 5‑terminal alkyne of this compound is ideally positioned for strain‑promoted or copper‑catalyzed azide‑alkyne cycloaddition with azide‑bearing fluorophores, biotin tags, or affinity resins. In the context of the CETZOLE program, the 2‑ethynylthiazole moiety has been validated as a covalent warhead targeting GPX4 and other reductive‑homeostasis proteins [2]. The 5‑ethynyl regioisomer offers an alternative warhead trajectory that, when coupled with a cyclopropyl group at position 2 (absent in the published CETZOLE structures), may provide distinct target‑engagement profiles and selectivity windows. The DFT‑predicted intermediate nucleophilic reactivity of the 5‑substituted thiazole (between 2‑ and 4‑substituted) [3] further suggests that this regioisomer may exhibit different metal‑coordination behavior during Pd‑catalyzed probe conjugation, potentially reducing unwanted thiazole‑N‑metal complexation that can poison catalysts.

Photoactivated Pesticide Scaffold Development

US Patent 4,788,207 establishes the 5‑ethynylthiazole scaffold as a photoactivated insecticidal/miticidal pharmacophore operating via a singlet‑oxygen mechanism [4]. For industrial agrochemical programs, 2‑cyclopropyl‑5‑ethynyl‑1,3‑thiazole provides a two‑point diversification platform: the cyclopropyl group at position 2 can be varied (cyclopropyl, 1‑methyl‑cyclopropyl, 1‑methoxy‑cyclopropyl) to tune electronic effects and photostability, while the 5‑ethynyl group can be elaborated via Sonogashira coupling to introduce aryl or heteroaryl substituents that modulate the absorption wavelength and singlet‑oxygen quantum yield. This specific regioisomer is essential because the patent SAR explicitly links the 5‑ethynyl (not 4‑ethynyl) substitution pattern to photodynamic pesticidal activity.

Regioselective Cross-Coupling Methodology Development

The compound serves as a well‑defined substrate for method‑development studies in Pd‑catalyzed C–H activation and cross‑coupling. The DFT reactivity ranking (2‑substituted > 5‑substituted > 4‑substituted) [3] predicts that the thiazole C‑4 position in 2‑cyclopropyl‑5‑ethynyl‑1,3‑thiazole should be the most electrophilic unsubstituted ring carbon, enabling regioselective C–H arylation at the 4‑position without competing reaction at the ethynyl group. This contrasts with the 4‑ethynyl regioisomer (CAS 1849223‑21‑7), where both the 4‑position and the 5‑position are substituted, leaving the 2‑substituent as the primary site for further functionalization – a fundamentally different synthetic trajectory. The 98% commercial purity specification further qualifies this compound for stoichiometric method‑development studies where impurities could confound kinetic measurements.

Application
Selection Property
Validation Focus
Antifungal & Anti-Toxoplasma Lead Optimization
Cyclopropyl-thiazole scaffold with 5-ethynyl diversification handle
Strain-panel MIC/IC50 and metabolic stability in analog series
Bioorthogonal Probe Synthesis
Terminal alkyne for CuAAC/SPAAC
Click efficiency, regioselectivity, and catalyst compatibility
Photoactivated Pesticide Development
5-ethynylthiazole photodynamic core
Singlet oxygen quantum yield and light-dependent insecticidal assay
Regioselective Cross-Coupling Methods
DFT-predicted C-4 electrophilicity
C-H arylation regioselectivity and yield
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